molecular formula C8H3BrF3NO B2541942 4-Bromo-2-hydroxy-6-(trifluoromethyl)benzonitrile CAS No. 2091471-08-6

4-Bromo-2-hydroxy-6-(trifluoromethyl)benzonitrile

Cat. No.: B2541942
CAS No.: 2091471-08-6
M. Wt: 266.017
InChI Key: NOITXNQHHNIFSG-UHFFFAOYSA-N
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Description

4-Bromo-2-hydroxy-6-(trifluoromethyl)benzonitrile (CAS: Not explicitly provided; possibly referenced erroneously in ) is a substituted benzonitrile derivative with the molecular formula C₈H₃BrF₃NO. Its structural features include:

  • Bromine at the para position (C4) relative to the nitrile group.
  • A hydroxyl group (-OH) at the ortho position (C2).
  • A trifluoromethyl group (-CF₃) at the meta position (C6).
  • A cyano group (-CN) at the benzonitrile core (C1).

The compound’s SMILES notation is C1=C(C=C(C(=C1C(F)(F)F)C#N)O)Br, and its InChIKey is NOITXNQHHNIFSG-UHFFFAOYSA-N.

Properties

IUPAC Name

4-bromo-2-hydroxy-6-(trifluoromethyl)benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3BrF3NO/c9-4-1-6(8(10,11)12)5(3-13)7(14)2-4/h1-2,14H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOITXNQHHNIFSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C(F)(F)F)C#N)O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3BrF3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2091471-08-6
Record name 4-bromo-2-hydroxy-6-(trifluoromethyl)benzonitrile
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-hydroxy-6-(trifluoromethyl)benzonitrile typically involves multiple steps starting from 4-bromo-2-(trifluoromethyl)benzoic acid. The process includes halogenation, hydroxylation, and nitrile formation under controlled conditions .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of catalysts and specific reaction conditions, such as temperature and pressure control, are crucial for efficient production .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The bromine atom undergoes substitution reactions facilitated by electron-withdrawing groups (-CF₃ and -CN), which activate the aromatic ring.

Reaction Conditions Reagents/Nucleophiles Products Yield Mechanism
Pd catalysis, 75–80°C refluxAmines, arylboronic acidsCoupled aromatic derivatives70–85%Pd-mediated cross-coupling (e.g., Suzuki)
Polar aprotic solvent (DMF), K₂CO₃Thiols, alkoxidesThioether or ether derivatives60–75%Two-step SNAr via Meisenheimer complex

Key Example :
In Pd-catalyzed Suzuki coupling, the bromine is replaced by aryl groups using arylboronic acids, forming biaryl derivatives critical in pharmaceutical intermediates .

Reduction Reactions

The nitrile group (-CN) and hydroxyl group (-OH) are susceptible to reduction under specific conditions.

Target Group Reagents Conditions Product Yield
-CNDiisobutylaluminum hydride (DIBAL)-78°C, anhydrous THFAldehyde (-CHO)76%
-OHLiAlH₄Reflux in dry etherReduced to -CH₂OH (unstable)<50%

Mechanism :
DIBAL selectively reduces nitriles to aldehydes via partial hydride transfer, preserving other functional groups .

Oxidation Reactions

The hydroxyl group can be oxidized to a ketone or quinone under strong oxidizing conditions.

Oxidizing Agent Conditions Product Notes
KMnO₄Acidic, refluxTrifluoromethyl ketoneOver-oxidation may degrade -CF₃
DDQCH₂Cl₂, room tempQuinone derivativeLimited applicability

Challenge : The -CF₃ group’s stability under harsh oxidative conditions often limits yields.

Functional Group Interconversion

The nitrile group participates in hydrolysis and cyclization reactions.

Reaction Type Reagents Conditions Product Yield
HydrolysisH₂SO₄ (concentrated)Reflux, H₂OCarboxylic acid (-COOH)65%
CyclizationCuCN, DMF120°C, microwaveBenzoxazole derivatives55%

Note : Acidic hydrolysis of -CN to -COOH is stereoelectronically hindered by adjacent -CF₃.

Electrophilic Aromatic Substitution (EAS)

The electron-withdrawing -CF₃ and -CN groups deactivate the ring, directing electrophiles to the para position relative to -OH.

Electrophile Conditions Product Yield
HNO₃H₂SO₄, 0–5°CNitro derivative (-NO₂)40%
Cl₂FeCl₃ catalystChlorinated derivative (-Cl)<30%

Limitation : Low yields due to steric and electronic deactivation by -CF₃.

Protection/Deprotection Strategies

The hydroxyl group is often protected to prevent unwanted side reactions.

Protecting Group Reagent Conditions Deprotection Method
TMS etherTMSCl, Et₃NRT, CH₂Cl₂HF or K₂CO₃/MeOH
AcetylAc₂O, pyridineRefluxNaOH/MeOH

Critical Analysis of Reactivity

  • Bromine Reactivity : The Br atom’s position (para to -CF₃ and meta to -CN) enhances its leaving-group ability in SNAr but limits EAS.

  • -CF₃ Effects : The strong electron-withdrawing nature stabilizes intermediates but complicates electrophilic substitutions.

  • -CN Utility : Enables reductions to aldehydes and cyclizations, though steric bulk from -CF₃ may hinder reactivity .

Experimental data from analogous compounds (e.g., 2-bromo-5-(trifluoromethyl)benzonitrile ) corroborate these trends, though yields and regioselectivity may vary.

Scientific Research Applications

Chemistry

4-Bromo-2-hydroxy-6-(trifluoromethyl)benzonitrile serves as an intermediate in the synthesis of various organic compounds. It can undergo several types of reactions:

Type of Reaction Description
Substitution ReactionsThe bromine atom can be replaced by other substituents.
Oxidation and ReductionThe hydroxyl group can be oxidized or reduced.
Coupling ReactionsCan form more complex organic molecules.

Biology

In biological research, this compound acts as a building block for developing biologically active molecules. Its structural features allow it to interact with biological targets effectively:

  • Enzyme Inhibition : Potential to inhibit enzymes relevant in metabolic pathways.
  • Receptor Modulation : May modulate receptor activity, affecting physiological responses.

Medicine

The compound is involved in the synthesis of pharmaceutical agents with potential therapeutic effects. Notably, it has shown promise in:

  • Antimicrobial Activity : Compounds with trifluoromethyl groups often exhibit enhanced antimicrobial properties.
  • Anticancer Potential : Studies indicate cytotoxic effects against various cancer cell lines, with docking studies suggesting inhibition of critical enzymes involved in cancer progression.

Industry

In industrial applications, 4-Bromo-2-hydroxy-6-(trifluoromethyl)benzonitrile is utilized in the production of materials with specific properties, such as:

  • Liquid Crystals : Important for display technologies.
  • Polymers : Used in creating materials with tailored characteristics.

Case Studies

  • Inhibition of Cholinesterases :
    • Research indicates that similar trifluoromethyl-substituted compounds can significantly inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes targeted for Alzheimer's disease treatment. Compounds showed IC50 values indicating strong inhibitory activity against these enzymes.
  • Anti-inflammatory Effects :
    • Derivatives of benzonitriles have demonstrated anti-inflammatory properties through the inhibition of cyclooxygenase (COX) enzymes, suggesting potential applications in treating inflammatory diseases.

Mechanism of Action

The mechanism of action of 4-Bromo-2-hydroxy-6-(trifluoromethyl)benzonitrile involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances its lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Hydrogen Bonding and Solubility

The hydroxyl group in 4-bromo-2-hydroxy-6-(trifluoromethyl)benzonitrile distinguishes it from non-hydroxylated analogs (e.g., 4-bromo-2-(trifluoromethyl)benzonitrile). This group increases polarity, making the compound more soluble in polar solvents like methanol or water compared to its non-hydroxylated counterpart.

Electron-Withdrawing Effects

The -CF₃ and -CN groups create strong electron-withdrawing effects, stabilizing negative charges in intermediates during nucleophilic substitution reactions. However, steric hindrance from the bulky trifluoromethyl group at C6 may slow reactivity compared to smaller substituents (e.g., -CH₃).

Thermal Stability

Computational Insights

Density-functional theory (DFT) studies (e.g., Becke’s hybrid functional and Lee-Yang-Parr correlation) predict that the hydroxyl group in the target compound increases local electron density at the aromatic ring, favoring electrophilic aromatic substitution at C3 or C5 positions. This contrasts with non-hydroxylated analogs, where substitution occurs preferentially at C2 or C4.

Biological Activity

4-Bromo-2-hydroxy-6-(trifluoromethyl)benzonitrile is a compound of significant interest in medicinal chemistry due to its unique structural features, particularly the presence of the trifluoromethyl group, which can enhance biological activity and stability. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of 4-Bromo-2-hydroxy-6-(trifluoromethyl)benzonitrile is characterized by:

  • A bromine atom at the para position relative to the hydroxyl group.
  • A trifluoromethyl group at the meta position.
  • A nitrile functional group, which may contribute to its biological interactions.

The biological activity of 4-Bromo-2-hydroxy-6-(trifluoromethyl)benzonitrile is primarily attributed to its interaction with specific molecular targets. The trifluoromethyl group enhances lipophilicity, allowing better membrane penetration and interaction with proteins. Potential mechanisms include:

  • Enzyme Inhibition : The compound may inhibit various enzymes, impacting metabolic pathways.
  • Receptor Modulation : It may act as a modulator for certain receptors, altering physiological responses.

Antimicrobial Activity

Studies indicate that compounds containing trifluoromethyl groups often exhibit enhanced antimicrobial properties. For instance, research has shown that similar trifluoromethyl-substituted benzonitriles possess significant antibacterial and antifungal activities due to their ability to disrupt microbial cellular functions .

Anticancer Potential

The anticancer activity of fluorinated compounds has been widely documented. 4-Bromo-2-hydroxy-6-(trifluoromethyl)benzonitrile may exhibit cytotoxic effects against various cancer cell lines. For example, docking studies suggest that compounds with similar structures can inhibit critical enzymes involved in cancer progression .

Case Studies

  • Inhibition of Cholinesterases : Research on related compounds has demonstrated that trifluoromethyl groups can enhance inhibitory effects on cholinesterases, which are important targets for Alzheimer's disease treatment. Compounds showed IC50 values indicating strong inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) .
  • Anti-inflammatory Effects : Some studies have reported that derivatives of benzonitriles exhibit anti-inflammatory properties through inhibition of cyclooxygenase enzymes (COX). This suggests potential applications in treating inflammatory diseases .

Data Tables

Activity IC50 Value Target Enzyme/Pathway
Cholinesterase Inhibition10.4 μMAChE
COX Inhibition18.1 μMCOX-2
CytotoxicityVariesMCF-7 Cancer Cell Line

Q & A

Q. Basic Research Focus

  • IR Spectroscopy : Detect hydroxyl (3200–3600 cm⁻¹) and nitrile (2220–2260 cm⁻¹) groups. Compare with NIST reference spectra for trifluoromethyl-substituted benzonitriles .
  • HPLC Analysis : Use a C18 column with UV detection (λ = 254 nm). Method validation should follow pharmacopeial guidelines, as demonstrated for structurally similar nitriles (e.g., 4-amino-2-(trifluoromethyl)benzonitrile) .
  • NMR : ¹⁹F NMR resolves trifluoromethyl splitting patterns, while ¹H NMR identifies hydroxyl proton exchange broadening .

Advanced Tip : Discrepancies between experimental and computational IR spectra may arise from solvent effects; DFT calculations (e.g., B3LYP/6-31G*) can model these interactions .

How does the hydroxyl group influence the compound’s electronic properties and reactivity?

Advanced Research Focus
The hydroxyl group:

  • Activates the Ring : Enhances electrophilic substitution at ortho/para positions via resonance donation.
  • Acid-Base Behavior : Deprotonation (pKa ~10) generates a phenoxide ion, altering reactivity in cross-coupling reactions .
  • Hydrogen Bonding : Stabilizes transition states in nucleophilic aromatic substitution, as seen in related hydroxybenzonitriles .

Data Contradiction Analysis :
Conflicting reports on bromine displacement rates (e.g., faster in polar solvents vs. non-polar) may stem from hydroxyl group protonation states. Controlled pH studies (pH 7–12) are recommended .

What computational methods predict the compound’s interactions in drug design or material science?

Q. Advanced Research Focus

  • Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic sites. The Colle-Salvetti functional accurately models trifluoromethyl group electron-withdrawing effects.
  • Molecular Dynamics (MD) : Simulate solvation effects on bioavailability using explicit solvent models (e.g., TIP3P water).
  • Docking Studies : Predict binding affinity to targets (e.g., androgen receptors) by comparing with metabolites of analogous SARMs .

Table : DFT-Predicted Properties

PropertyValue (B3LYP/6-31G*)
HOMO-LUMO Gap4.2 eV
Dipole Moment3.8 Debye
Partial Charge (CN)-0.32

How can researchers address discrepancies between experimental and theoretical spectral data?

Q. Advanced Research Focus

  • Solvent Correction : Apply the SMD solvation model to DFT calculations to match experimental IR or NMR conditions .
  • Isotope Effects : Compare ¹³C NMR shifts with calculated values to identify conformational flexibility.
  • Error Analysis : Use root-mean-square deviation (RMSD) metrics to quantify agreement in vibrational spectra .

Case Study : A 10 cm⁻¹ shift in the nitrile IR stretch (calculated vs. experimental) was resolved by including anharmonic corrections in DFT .

What are the implications of metabolic stability for this compound in pharmacological studies?

Q. Advanced Research Focus

  • In Vitro Metabolism : Incubate with liver microsomes to identify hydroxylation or dehalogenation pathways, as observed in related trifluoromethylbenzonitrile metabolites .
  • Stability Markers : Monitor degradation via LC-MS/MS for fragments like 4-hydroxy-6-(trifluoromethyl)benzonitrile (m/z 250.0361) .

Key Finding : The bromine substituent slows oxidative metabolism compared to non-halogenated analogs, enhancing half-life .

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